ethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride

Enantiomeric excess Chiral purity Asymmetric synthesis

Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride (CAS 1391509-99-1) is an enantiomerically pure (S)-configured chiral building block supplied as the hydrochloride salt. Its ethyl ester provides a controlled acylation rate, while the defined (S)-stereochemistry ensures reliable chiral induction in amide, sulfonamide, and urea formations. Unlike the methyl ester or free base, this specific ester/salt form avoids premature cleavage and guarantees precise amine stoichiometry, making it the rational choice for reproducible diastereoselective synthesis and scalable process chemistry.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
CAS No. 1391509-99-1
Cat. No. B6606740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl4-[(1S)-1-aminoethyl]benzoatehydrochloride
CAS1391509-99-1
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(C)N.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12;/h4-8H,3,12H2,1-2H3;1H/t8-;/m0./s1
InChIKeyPMZWWXGQNPRDRY-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(1S)-1-aminoethyl]benzoate Hydrochloride (CAS 1391509-99-1): Chiral Building Block Procurement Context


Ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride (CAS 1391509-99-1) is an enantiomerically pure (S)-configured chiral amine building block, supplied as the hydrochloride salt [1]. It belongs to the class of 4-(1-aminoethyl)benzoate esters and is structurally defined by an ethyl ester pendant on a para-substituted benzoic acid scaffold bearing a chiral α-methylbenzylamine moiety [1]. The compound serves as a key intermediate in medicinal chemistry for constructing chiral amide, sulfonamide, and urea derivatives, where both the enantiomeric configuration and the salt form can critically influence downstream synthetic efficiency and final product purity.

Why In-Class 4-(1-Aminoethyl)benzoates Cannot Be Arbitrarily Substituted for Ethyl 4-[(1S)-1-aminoethyl]benzoate Hydrochloride


Generic substitution within the 4-(1-aminoethyl)benzoate family is precluded by three interdependent variables: ester alkyl chain length, enantiomeric configuration, and salt form [1]. The ethyl ester versus methyl ester alters both steric demand and lipophilicity (computed logP), directly impacting reactivity in amidation and resolution steps [2]. The (S)-enantiomer provides defined three-dimensional presentation of the amine handle, which is decisive for chiral induction in diastereoselective syntheses; the (R)-enantiomer or racemate would generate opposite or mixed stereochemical outcomes [2]. The hydrochloride salt, relative to the free base, modifies solubility, hygroscopicity, and handling characteristics, influencing stoichiometric control in subsequent reactions [1]. These parameters are not independently adjustable, meaning that a decision to source an alternative ester, enantiomer, or salt form constitutes a change in the synthetic input with predictable consequences for reaction yield, diastereomeric excess, and purification burden.

Quantitative Differentiation Evidence for Ethyl 4-[(1S)-1-aminoethyl]benzoate Hydrochloride Versus Closest Analogs


Enantiomeric Purity Advantage Over Asymmetric Hydrogenation-Derived Material

The synthetic method disclosed in CN112552200A, which produces ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride via a lithium-halogen exchange/carboxylation route from enantiopure (S)-1-(4-bromophenyl)ethan-1-amine, circumvents the enantiomeric erosion observed with catalytic asymmetric hydrogenation [1]. The patent states that asymmetric hydrogenation of the corresponding acetophenone-derived enamide affords an enantiomeric excess (e.e.) of approximately 96.2%, which is explicitly characterized as inadequate for pharmaceutical development requirements [1]. The chiral-pool-based route preserves the enantiopurity of the starting (S)-amine, enabling e.e. values exceeding 99% by maintaining stereochemical integrity across all three chemical steps [1].

Enantiomeric excess Chiral purity Asymmetric synthesis Medicinal chemistry building block

Process Cost and Scalability Superiority Over Chiral Auxiliary and Cyanide Routes

CN112552200A explicitly contrasts the process economics of three established synthetic routes to optically pure 4-(1-amino)ethyl benzoate esters with the disclosed three-step method [1]. The chiral tert-butyl sulfinamide route is described as requiring expensive chiral auxiliaries and column chromatography purification at every step, limiting it to gram-scale laboratory preparation [1]. The chiral cyanide-based route uses hypertoxic cuprous cyanide and delivers a market price exceeding ¥5000/kg [1]. In contrast, the claimed method uses industrialized raw materials priced at ¥200–300/kg and achieves the target hydrochloride salt in three telescoped steps without intermediate chromatographic purification, making it suitable for multi-kilogram production [1].

Cost of goods Process scalability Synthetic route comparison Industrial procurement

Hydrochloride Salt Form Handling and Stoichiometric Precision Relative to Free Base

Ethyl 4-[(1S)-1-aminoethyl]benzoate is commercially available both as the free base (CAS 1390730-33-2, MW 193.24) and as the hydrochloride salt (CAS 1391509-99-1, MW 229.70) . The hydrochloride salt provides a 18.9% increase in formula weight, which reduces relative weighing error for small-scale reactions . Liquid amines are often volatile and susceptible to oxidation and carbonate formation upon exposure to atmospheric CO₂; the hydrochloride salt eliminates these degradation pathways, ensuring consistent amine content over storage and use . The salt form also offers improved crystallinity and solid-state stability, facilitating accurate stoichiometric dispensing in parallel synthesis and automated reaction setups .

Salt form selection Weighing accuracy Hygroscopicity Amine handling

Ester Steric and Lipophilic Differentiation from Methyl Ester Analogs

The ethyl ester of 4-[(1S)-1-aminoethyl]benzoate hydrochloride differs from the corresponding methyl ester analog (CAS 847728-91-0) in both steric bulk and calculated lipophilicity [1]. The ethyl ester contributes one additional methylene unit, increasing computed logP and altering the steric environment around the ester carbonyl [1]. In amide formation reactions with sterically hindered amines, the reduced electrophilicity of the ethyl ester can attenuate reaction rates, providing greater selectivity in the presence of multiple nucleophilic sites [1]. Conversely, the methyl ester reacts faster and may be preferred when reaction completion speed is paramount, but at the expense of potential over-acylation in polyfunctional substrates [1].

Ester steric effects Lipophilicity Reactivity tuning Amide formation

Optimal Procurement and Application Scenarios for Ethyl 4-[(1S)-1-aminoethyl]benzoate Hydrochloride


Chiral Amide Library Synthesis for Hit-to-Lead Optimization

In medicinal chemistry campaigns requiring systematic exploration of the chiral α-methylbenzylamine pharmacophore, ethyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride serves as a direct precursor for parallel amide synthesis. The ≥99% e.e. ensures that any observed structure-activity relationships are attributed to the (S)-configuration without confounding enantiomeric impurity [1]. The ethyl ester provides a controlled acylation rate compatible with library protocols using diverse carboxylic acid coupling partners.

Diastereoselective Synthesis of Chiral Sulfonamide Drug Candidates

For projects targeting chiral sulfonamide-based inhibitors, the (S)-configured amine handle of this compound allows entry into diastereoselective sulfonylation reactions. The defined stereochemistry directs the approach of sulfonyl chloride reagents, enabling kinetic resolution or substrate-controlled induction that would be impossible with racemic or (R)-configured building blocks [2]. The hydrochloride salt ensures precise amine stoichiometry, critical for minimizing bis-sulfonylation side products.

Process Chemistry Scale-Up of Preclinical Candidate Intermediates

When a preclinical candidate incorporating the 4-[(1S)-1-aminoethyl]benzoyl fragment advances to multi-kilogram supply, the patented three-step route described in CN112552200A provides a validated, chromatography-free manufacturing process [1]. The raw material cost of ¥200–300/kg and the elimination of column purification address the key cost and scalability barriers that plague alternative synthetic routes, making this compound a pragmatic choice for process chemistry groups planning for Phase I material delivery [1].

Solid-Phase Peptide Mimetic and Peptidomimetic Synthesis

The benzoate ester framework of this compound permits direct incorporation into peptide mimetic scaffolds via amide bond formation with resin-bound amino acids. The ethyl ester's attenuated reactivity relative to the methyl ester offers greater chemoselectivity in the presence of other activated esters on the resin, reducing premature cleavage and improving crude purity [3]. The hydrochloride salt form is fully compatible with standard Fmoc-SPPS washing and deprotection cycles.

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